molecular formula C12H23NS B15277089 N-(3-Cyclohexylpropyl)thietan-3-amine

N-(3-Cyclohexylpropyl)thietan-3-amine

Cat. No.: B15277089
M. Wt: 213.38 g/mol
InChI Key: AZADJJJFGLZOQR-UHFFFAOYSA-N
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Description

N-(3-Cyclohexylpropyl)thietan-3-amine is a tertiary amine featuring a thietane (3-membered sulfur-containing ring) and a cyclohexylpropyl substituent.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-(3-cyclohexylpropyl)thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-2-5-11(6-3-1)7-4-8-13-12-9-14-10-12/h11-13H,1-10H2

InChI Key

AZADJJJFGLZOQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclohexylpropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylcyclohexane with thietan-3-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .

Another method involves the ring expansion of thiiranes to form thietanes. This can be achieved through the reaction of thiiranes with nucleophiles or electrophiles, followed by cyclization to form the thietane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution or ring expansion methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclohexylpropyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted thietanes.

Mechanism of Action

The mechanism of action of N-(3-Cyclohexylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its antidepressant activity, the compound may modulate neurotransmitter systems such as the adrenergic, serotoninergic, and GABA-ergic systems . It may also interact with enzymes and receptors involved in these pathways, leading to changes in neurotransmitter levels and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-Cyclohexylpropyl)thietan-3-amine with compounds sharing key structural motifs (cyclohexylpropyl, amine, or heterocyclic components):

Compound Name Key Structural Features Molecular Formula CAS Number Applications/Notes
This compound Thietane ring, cyclohexylpropyl amine Not explicitly listed Not available Hypothesized use in drug discovery; limited direct data available.
N-(3-Cyclohexylpropyl)-N-ethyl-3-phenylpropan-1-amine Hydrochloride Cyclohexylpropyl, phenyl, tertiary amine C₂₀H₃₃N·HCl 2732347-31-6 Impurity in Alverine Citrate (muscle relaxant); demonstrates structural complexity.
3-Cyclohexylpropyl ethylphosphonofluoridate Cyclohexylpropyl, phosphorus-fluoride C₁₁H₂₂FO₂P 1124-63-6 Organophosphorus compound; potential neurotoxic agent.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole, pyridine, cyclopropylamine C₁₂H₁₅N₅ Not available Intermediate in kinase inhibitor synthesis; highlights amine reactivity in drug design.

Key Findings :

Phosphorus-containing analogs (e.g., 3-Cyclohexylpropyl ethylphosphonofluoridate) exhibit higher toxicity profiles due to their acetylcholinesterase inhibition, unlike amines.

However, the thietane ring’s strain may reduce metabolic stability compared to bulkier substituents.

Synthetic Utility :

  • Amines with heterocyclic cores (e.g., pyrazole in N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) are prioritized in medicinal chemistry for their hydrogen-bonding capacity, whereas thietane amines remain underexplored.

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